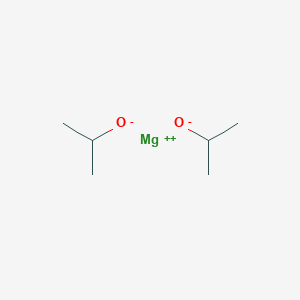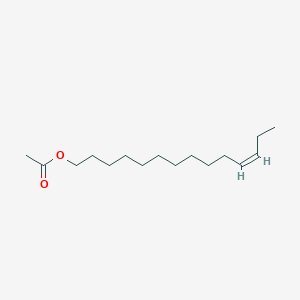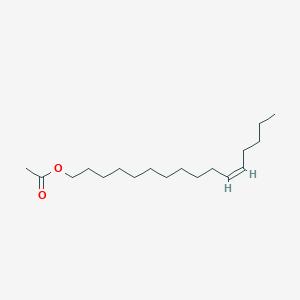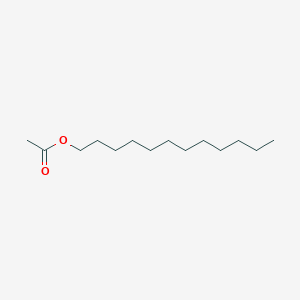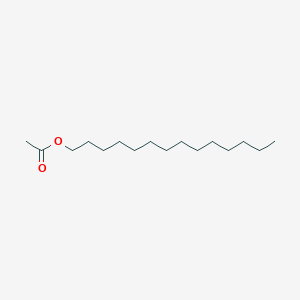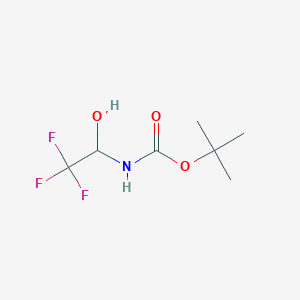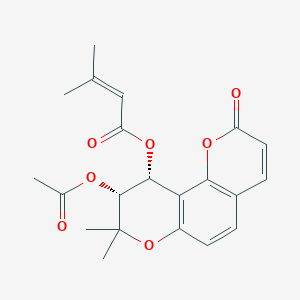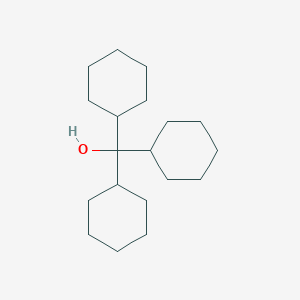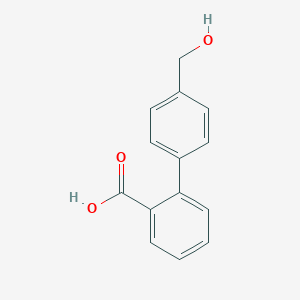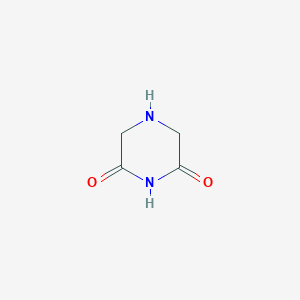
Piperazine-2,6-dione
Vue d'ensemble
Description
Piperazine-2,6-dione is a compound with the molecular formula C4H6N2O2 and a molecular weight of 114.10 . It is considered as a biodegradable diol which might be utilized as substitutes for the mechanically utilized poisonous diphenols .
Synthesis Analysis
The synthesis of Piperazine-2,6-dione involves cyclising dipeptides or building from the already established core . A three-step, one-pot procedure was developed to obtain reproducibly piperazine-2,6-diones with various substituents at the N-atoms in high yields . Other synthetic methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of Piperazine-2,6-dione can be analyzed using various spectroscopic techniques. Calculations of IR spectra, Mullikan charge analysis, energy optimization, molecular masses, dipole moments, polarizations, atomic electronic charges, HOMO and LUMO energies, gap energies, hardness, softness, electron affinities, chemical potentials and investigation of electrostatic potentials have been performed .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Physical And Chemical Properties Analysis
Piperazine-2,6-dione has a molecular formula of C4H6N2O2 and a molecular weight of 114.1 . More detailed physical and chemical properties can be obtained through various analytical techniques such as NMR analyses, X-ray crystallography , and Fourier transform infrared (FTIR) spectroscopy .
Applications De Recherche Scientifique
Herbicidal Application
- Summary of Application : Piperazine-2,6-diones have been synthesized and used as herbicides. They are known to inhibit protoporphyrinogen-IX oxidase, which gives them high resistance to soil leaching, low toxicity to birds, fish, and mammals, and slow development of weed resistance .
- Methods of Application : The synthesis of these compounds involves using methyl N-substituted iminomonoacetate as the starting material. The structures of these compounds were established by 1H-NMR, 13C-NMR, and GC/MS .
- Results or Outcomes : One of the compounds, 2-(4-Chloro-5-cyclo-pentyl-oxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione, displayed the greatest herbicidal activity .
Anticancer Application
- Summary of Application : Piperazine-2,6-diones have been found to have potential anticancer properties. They are considered as one of the most significant, critical, and essential building frames of many important natural and synthetic anticancer compounds .
- Methods of Application : The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .
- Results or Outcomes : The piperazine moiety demonstrates its achievement in numerous compounds as the fundamental focus for many anticancer agents. This success is definitely supported by approving the 2-oxopyrazine (Olaparib) and 2-aminopyrimidine (Imatinib, Abemaciclib, Palbociclib and Rociletinib) derivatives by the FDA as a targeted therapy for treating cancer .
Synthesis of Anticancer Derivatives
- Summary of Application : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity .
- Methods of Application : The synthesis of these derivatives involves specific chemical reactions, but the exact methods and procedures are not detailed in the available information .
- Results or Outcomes : The synthesized derivatives have been evaluated for their anticancer activity, but the specific results or outcomes are not provided in the available information .
Safety And Hazards
When handling Piperazine-2,6-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAWBVQRMVFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320623 | |
| Record name | piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-2,6-dione | |
CAS RN |
4774-22-5 | |
| Record name | 4774-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







